Vialox-Peptid (Pentapeptid-3)

Übersicht

Beschreibung

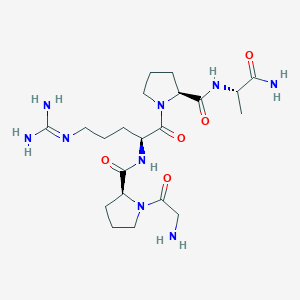

Pentapeptid-3 (Acetat), auch bekannt als Glycyl-L-prolyl-L-arginyl-L-prolyl-L-alaninamidacetat, ist ein synthetisches Peptid mit der Sequenz Gly-Pro-Arg-Pro-Ala-NH2. Es wird häufig in der Kosmetikindustrie wegen seiner Anti-Aging-Eigenschaften eingesetzt. Dieses Peptid stammt aus dem Gift der Tempelviper (Tropidolaemus wagleri) und wirkt als Antagonist von nikotinergen Acetylcholinrezeptoren .

Wissenschaftliche Forschungsanwendungen

Pentapeptide-3 (acetate) has a wide range of scientific research applications:

Chemistry: It is used as a model peptide in studies of peptide synthesis and modification.

Biology: It is studied for its role in cellular signaling and receptor interactions.

Medicine: It is investigated for its potential therapeutic effects, particularly in anti-aging and skin care products.

Industry: It is widely used in the cosmetic industry for its anti-wrinkle and skin-smoothing properties.

Wirkmechanismus

Target of Action

Vialox Peptide, also known as Pentapeptide-3, primarily targets the acetylcholine receptors (AChR) located on the post-synaptic membrane of muscle cells . These receptors play a crucial role in transmitting signals from nerve cells to muscle cells, leading to muscle contraction .

Mode of Action

Vialox Peptide acts as a competitive antagonist of acetylcholine (ACh), blocking the membrane’s receptors and leaving a curare-like effect . By mimicking the action of curare at the post-synaptic membrane, it blocks signal transfer from neurons to muscles, functioning as a neuromuscular blocking agent . This is similar to the action of Botox, but Vialox Peptide is used in topical applications .

Biochemical Pathways

The primary biochemical pathway affected by Vialox Peptide involves the inhibition of acetylcholine receptors (AChR) . By blocking these receptors, sodium channels remain closed, inhibiting the release of sodium ions at the post-synaptic membrane . This prevents muscle contraction, leading to a smoothing effect on expression lines and deep wrinkles .

Result of Action

The primary result of Vialox Peptide’s action is the relaxation of facial muscles and the lessening of contractions . This leads to a smoothing effect on expression lines and deep wrinkles . It has been extensively tested and is believed to be safe for topical cosmetic applications . It is considered an effective alternative to Botox® injections for crow’s feet, forehead, and nasolabial fold expression wrinkles .

Zukünftige Richtungen

In the last two decades, many new peptides have been developed, and new knowledge on how peptides improve the skin has been uncovered . The spectrum of peptides in the field of cosmetics is continuously growing . Well-known and documented peptides like Vialox Peptide(Pentapeptide-3) are still under research to obtain more details on their effectiveness, and for the development of new treatments .

Biochemische Analyse

Biochemical Properties

Vialox Peptide acts as an acetylcholine (ACh) competitive antagonist, blocking the membrane’s receptors and leaving a curare-like effect . This action mimics the effect of curare, a natural paralytic agent used by aborigines of Central and South America . By blocking acetylcholine receptors, Vialox Peptide inhibits the release of sodium ions at the post-synaptic membrane, preventing muscle contraction .

Cellular Effects

Vialox Peptide has a significant impact on cellular processes, particularly in the context of skin cells. It smooths expression lines and deep wrinkles by relaxing facial muscles and lessening contractions . It has been extensively tested and is believed to be safe for topical cosmetic applications . It is an effective alternative to Botox® injections for crow’s feet, forehead, and nasolabial fold expression wrinkles .

Molecular Mechanism

The molecular mechanism of Vialox Peptide involves its role as an acetylcholine (ACh) competitive antagonist . By binding to acetylcholine receptors, it blocks the release of sodium ions at the post-synaptic membrane, preventing muscle contraction . This mechanism is similar to the action of Botox, but Vialox Peptide is used in topical applications .

Temporal Effects in Laboratory Settings

While specific temporal effects of Vialox Peptide in laboratory settings are not widely reported, it has been noted that the peptide has been extensively tested and is believed to be safe for topical cosmetic applications .

Dosage Effects in Animal Models

Specific dosage effects of Vialox Peptide in animal models are not widely reported. It has been noted that Vialox Peptide may potentially reduce average skin roughness by 11% and relief by 8% . These effects were observed in approximately 60% and 47% of the animal subjects examined .

Metabolic Pathways

The specific metabolic pathways that Vialox Peptide is involved in are not widely reported. Its role as an acetylcholine (ACh) competitive antagonist suggests it may interact with pathways involving acetylcholine .

Transport and Distribution

The specific transport and distribution mechanisms of Vialox Peptide within cells and tissues are not widely reported. Its role as an acetylcholine (ACh) competitive antagonist suggests it may interact with cellular components involved in acetylcholine signaling .

Subcellular Localization

The specific subcellular localization of Vialox Peptide is not widely reported. Given its role as an acetylcholine (ACh) competitive antagonist, it is likely to be localized at the post-synaptic membrane where it can interact with acetylcholine receptors .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Pentapeptid-3 (Acetat) erfolgt durch Festphasenpeptidsynthese (SPPS). Diese Methode ermöglicht die sequenzielle Addition von Aminosäuren zu einer wachsenden Peptidkette, die an einem festen Harz verankert ist. Der Prozess umfasst in der Regel die folgenden Schritte:

Harzbeladung: Die erste Aminosäure, Alanin, wird an ein festes Harz gebunden.

Entschützung: Die Schutzgruppe an der Aminosäure wird entfernt, um die Addition der nächsten Aminosäure zu ermöglichen.

Kupplung: Die nächste Aminosäure, Prolin, wird unter Verwendung eines Kupplungsreagenzes wie N,N'-Diisopropylcarbodiimid (DIC) und Hydroxybenzotriazol (HOBt) an die wachsende Peptidkette gekoppelt.

Wiederholung: Die Schritte 2 und 3 werden für die restlichen Aminosäuren (Arginin, Prolin und Glycin) wiederholt.

Abspaltung: Das fertige Peptid wird unter Verwendung eines Spaltungscocktails, der typischerweise Trifluoressigsäure (TFA) enthält, vom Harz abgespalten und entschützt.

Industrielle Produktionsverfahren

In industriellen Umgebungen erfolgt die Produktion von Pentapeptid-3 (Acetat) nach ähnlichen Prinzipien wie die Laborsynthese, jedoch in größerem Maßstab. Automatisierte Peptidsynthesizer werden häufig eingesetzt, um die Effizienz und Konsistenz zu erhöhen. Die Reinigung des Peptids erfolgt in der Regel durch Hochleistungsflüssigchromatographie (HPLC), und das Endprodukt wird lyophilisiert, um eine stabile Pulverform zu erhalten .

Analyse Chemischer Reaktionen

Reaktionstypen

Pentapeptid-3 (Acetat) kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Diese Reaktion kann an den Prolinresten auftreten und zur Bildung von Hydroxyprolin führen.

Reduktion: Reduktionsreaktionen sind weniger verbreitet, können aber die Reduktion von oxidierten Resten umfassen.

Substitution: Substitutionsreaktionen können an den Aminosäureseitenketten auftreten, insbesondere am Argininrest.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid oder andere Oxidationsmittel können unter milden Bedingungen eingesetzt werden.

Reduktion: Reduktionsmittel wie Natriumborhydrid können eingesetzt werden.

Substitution: Verschiedene Reagenzien können je nach gewünschter Substitution verwendet werden, z. B. Alkylierungsmittel für Arginin.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Hydroxyprolin aus der Oxidation und verschiedene substituierte Peptide, abhängig von den verwendeten Reagenzien .

Wissenschaftliche Forschungsanwendungen

Pentapeptid-3 (Acetat) hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:

Chemie: Es wird als Modellpeptid in Studien zur Peptidsynthese und -modifikation verwendet.

Biologie: Es wird auf seine Rolle in der zellulären Signalgebung und Rezeptorinteraktionen untersucht.

Medizin: Es wird auf seine potenziellen therapeutischen Wirkungen untersucht, insbesondere in Anti-Aging- und Hautpflegeprodukten.

Wirkmechanismus

Pentapeptid-3 (Acetat) übt seine Wirkungen aus, indem es als Antagonist von nikotinergen Acetylcholinrezeptoren wirkt. Durch die Blockierung dieser Rezeptoren verhindert es die Übertragung von Nervensignalen, die zur Muskelkontraktion führen. Dies führt zu Muskelentspannung und einer Verringerung des Erscheinungsbildes von Falten. Zu den molekularen Zielstrukturen gehören die nikotinergen Acetylcholinrezeptoren auf der postsynaptischen Membran .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Palmitoylpentapeptid-4:

Acetylhexapeptid-8: Bekannt als Argirelin, zielt dieses Peptid ebenfalls auf Acetylcholinrezeptoren ab, hat aber eine andere Aminosäuresequenz.

Dipeptid Diaminobutyroylbenzylamiddiacetat: Bekannt als SYN-AKE, ahmt dieses Peptid die Wirkungen von Schlangengift nach und wirkt als reversibler Antagonist von Acetylcholinrezeptoren.

Einzigartigkeit

Pentapeptid-3 (Acetat) ist einzigartig aufgrund seiner spezifischen Sequenz, die von Schlangengift abgeleitet ist, und seiner starken antagonistischen Wirkungen auf nikotinerge Acetylcholinrezeptoren. Dies macht es besonders wirksam bei der Reduzierung von Muskelkontraktionen und Glättung von Falten, ohne dass Injektionen erforderlich sind .

Eigenschaften

IUPAC Name |

(2S)-1-(2-aminoacetyl)-N-[(2S)-1-[(2S)-2-[[(2S)-1-amino-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H37N9O5/c1-12(17(23)32)27-18(33)15-7-4-10-30(15)20(35)13(5-2-8-26-21(24)25)28-19(34)14-6-3-9-29(14)16(31)11-22/h12-15H,2-11,22H2,1H3,(H2,23,32)(H,27,33)(H,28,34)(H4,24,25,26)/t12-,13-,14-,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYWJFRMLHFQWSR-AJNGGQMLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N)NC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C2CCCN2C(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]2CCCN2C(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H37N9O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is Pentapeptide-3 and how does it work?

A1: Pentapeptide-3, also known as Palmitoyl Pentapeptide-3 or Matrixyl®, is a synthetic peptide commonly used in cosmetics for its potential anti-aging effects [, , ]. It's a matrikine, meaning it's a fragment of a larger protein (collagen) that can signal cells to produce more collagen [].

Q2: How does Pentapeptide-3 interact with its target to produce its effects?

A2: While the exact mechanism is still under investigation, research suggests Pentapeptide-3 may stimulate the production of collagen types I and III, as well as other extracellular matrix (ECM) components []. This increased ECM production is thought to improve skin elasticity and reduce the appearance of wrinkles [, , ].

Q3: What is the molecular formula and weight of Pentapeptide-3?

A3: The molecular formula for Palmitoyl Pentapeptide-3 is C38H65N7O8, and its molecular weight is 739.98 g/mol.

Q4: Is there any research on the structure-activity relationship (SAR) of Pentapeptide-3?

A4: Yes, studies have investigated modifications to the Pentapeptide-3 structure. For instance, replacing lysine with arginine in a series of synthesized pentapeptides did not show significant changes in collagen and DNA biosynthesis []. Further research is needed to fully understand the impact of various structural modifications on the peptide's activity.

Q5: What is known about the stability and formulation of Pentapeptide-3?

A5: Pentapeptide-3 is often incorporated into cosmetic formulations like facial masks, essences, and creams [, , ]. Its stability in these formulations can be influenced by factors such as pH, temperature, and the presence of other ingredients. Further research is needed to fully characterize its stability profile and explore formulation strategies for optimal delivery.

Q6: Is there any research on alternative compounds or substitutes for Pentapeptide-3?

A8: While the provided research papers do not focus on alternatives to Pentapeptide-3, other peptides like Acetyl Hexapeptide-3, Palmitoyl Tetrapeptide-7, and various dipeptides and tripeptides are also being explored for their potential anti-aging benefits in cosmetic applications [, , ].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one](/img/structure/B173738.png)

![2-[2-Oxo-2-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethoxy]-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethanone](/img/structure/B173741.png)